4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide
Description
Properties
IUPAC Name |
1-[(4-phenylmethoxybenzoyl)amino]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O4/c23-22(24,25)32-19-12-8-17(9-13-19)26-21(30)28-27-20(29)16-6-10-18(11-7-16)31-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,27,29)(H2,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCJRLMQCXEEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-(benzyloxy)benzoic acid with 4-(trifluoromethoxy)aniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the benzyloxy group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related benzamide derivatives, focusing on synthesis, reactivity, and biological activity.
Structural Analogues
2.1.1. Triflumuron (2-Chloro-N-{[4-(trifluoromethoxy)phenyl]carbamoyl}benzamide)
- Structure : Replaces the benzyloxy group with a 2-chloro substituent on the benzoyl ring.
- Synthesis : Prepared via coupling of 2-chlorobenzoyl chloride with 4-(trifluoromethoxy)phenylurea .
- Applications : Insecticidal activity (chitin synthesis inhibitor) due to urea-mediated enzyme inhibition.
- Key Difference : The 2-chloro group in triflumuron enhances electrophilicity, whereas the benzyloxy group in the target compound may improve membrane permeability .
2.1.2. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide
- Structure : Contains a pivaloyloxy group instead of the urea linker.
- Synthesis : Generated via sequential reactions with O-benzyl hydroxylamine and p-trifluoromethyl benzoyl chloride under anhydrous conditions .
- Reactivity : Used in deamination reactions to form C–C bonds via 1,1-diazene intermediates.
2.1.3. 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide Derivatives
- Structure: Incorporates a β-lactam (azetidinone) ring.
- Synthesis : Cyclization of hydrazides with chloroacetyl chloride under ultrasound irradiation (yields: 70–85%) .
- coli.
- Key Difference: The azetidinone ring introduces strain and reactivity, enabling nucleophilic attack at the carbonyl group, unlike the urea linker .
Functional Analogues
2.2.1. HSGN-235 (Oxadiazole Derivatives)
- Structure : Contains a 1,3,4-oxadiazole core linked to a trifluoromethoxy phenyl group.
- Synthesis : Oxadiazole formation via cyclization of thiosemicarbazides followed by amide coupling .
- Bioactivity: Antibacterial against Neisseria gonorrhoeae (MIC: ≤1 µg/mL).
- Key Difference : The oxadiazole ring enhances metabolic stability compared to urea-based compounds .
2.2.2. Imidazole-Substituted Benzamides
- Structure : Features an imidazole ring at the 4-position of the benzamide.
- Synthesis : Buchwald–Hartwig coupling of imidazole with bromobenzamides .
- Bioactivity : Anticancer activity against cervical cancer cells (IC₅₀: 12 µM).
- Key Difference : The imidazole moiety facilitates π–π stacking interactions in biological targets .
Comparative Analysis
Key Research Findings
Synthesis Efficiency: Ultrasound-assisted methods for azetidinone derivatives achieve higher yields (70–85%) compared to conventional reflux (50–60%) .
Reactivity : The urea group in the target compound may facilitate hydrogen bonding with biological targets, akin to triflumuron’s insecticidal mechanism .
Safety: Anomeric amides (e.g., N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide) exhibit mutagenicity comparable to benzyl chloride, necessitating stringent handling protocols .
Biological Activity
The compound 4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide is a member of the benzamide family, known for its diverse biological activities, particularly in oncology and receptor tyrosine kinase inhibition. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzamide Backbone : The starting material is a substituted benzoic acid reacted with an amine to form the amide bond.
- Introduction of Substituents : The benzyloxy and trifluoromethoxy groups are introduced via nucleophilic substitution reactions.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Research has shown that compounds similar to this compound exhibit significant inhibitory activity against various RTKs, which are critical in cancer progression. For instance, studies indicate that compounds containing the trifluoromethyl group can inhibit PDGFRα and EGFR with high potency:
- EGFR Inhibition : Certain analogs demonstrated up to 92% inhibition at concentrations as low as 10 nM .
- PDGFR Inhibition : Compounds with similar structures showed inhibitory rates of 67% to 77% against PDGFRα .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that derivatives of this compound possess significant anticancer properties. For example:
- Cell Line Testing : The compound was tested against hematological and solid tumor cell lines, showing promising results in inhibiting cell proliferation compared to standard chemotherapeutic agents .
Structure-Activity Relationships (SAR)
The biological activity of benzamide derivatives is often influenced by their structural components. Key findings include:
- Trifluoromethoxy Group : This substituent enhances binding affinity to target kinases due to its electron-withdrawing properties, which stabilize the interaction with the active site of the enzyme.
- Benzyloxy Linkage : The presence of a benzyloxy group has been associated with improved solubility and bioavailability, contributing to enhanced pharmacokinetic profiles .
Case Studies
- Case Study on EGFR Inhibition :
- Clinical Implications :
Data Summary Table
| Compound Name | Structure | Target Kinase | % Inhibition | IC50 (nM) |
|---|---|---|---|---|
| Compound A | Structure | EGFR | 92% | 10 |
| Compound B | - | PDGFRα | 77% | - |
| Compound C | - | RET | Moderate | - |
Q & A
Q. Basic Synthesis Protocol :
- Step 1 : React O-benzyl hydroxylamine hydrochloride with potassium carbonate in CH₂Cl₂/H₂O under ice-cooling (0°C) to form the intermediate .
- Step 2 : Introduce p-trifluoromethyl benzoyl chloride under argon, followed by 5-hour stirring at room temperature to yield the product .
- Purification : Use vacuum filtration and diethyl ether/water washes to isolate the compound .
Q. Critical Considerations :
- Hazard Management : Handle O-benzyl hydroxylamine hydrochloride (mutagenic), dichloromethane (toxic), and sodium pivalate (decomposition risk) with PPE and fume hoods .
- Yield Optimization : Maintain strict temperature control (0°C during acyl chloride addition) to minimize side reactions .
How is the compound characterized post-synthesis, and what analytical methods are most reliable?
Q. Basic Characterization :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and IR for carbonyl/amide group validation .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., observed [M+H]⁺ peaks) .
Q. Advanced Techniques :
- X-ray Crystallography : Resolve structural ambiguities in analogs (e.g., thieno-pyrimidinyl derivatives) .
- Thermal Analysis : DSC to monitor decomposition (e.g., compound 3 decomposes at 70°C) .
What are the stability and storage guidelines for this compound?
Q. Basic Stability :
Q. Advanced Mitigation :
- Degradation Pathways : Monitor via HPLC for byproducts (e.g., trifluoromethoxy group hydrolysis under acidic conditions) .
How can computational methods predict the compound’s biological activity and binding modes?
Q. Advanced Methodologies :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like acps-pptase enzymes (critical for bacterial proliferation) .
- MD Simulations : Assess trifluoromethoxy group’s role in enhancing lipophilicity and target binding (e.g., improved PK/PD profiles in analogs) .
Validation : Cross-check docking results with experimental IC₅₀ data from enzyme inhibition assays .
How to address mutagenicity concerns during handling?
Q. Risk Management :
- Ames Testing : Confirm low mutagenicity (compound 3 has lower mutagenicity than benzyl chloride) .
- Operational Controls : Use closed systems for reactions and double-glove protocols during purification .
How to resolve contradictions in reaction yields across different substrates?
Q. Advanced Analysis :
- Substrate Screening : Refer to Table 1 (secondary amine scope) to identify steric/electronic factors affecting yields (e.g., bulky groups reduce efficiency) .
- Mechanistic Studies : Probe radical intermediates via EPR spectroscopy during deamination (Scheme 2) .
What is the role of the trifluoromethoxy group in biological interactions?
Q. Functional Insights :
- Enzyme Inhibition : The group enhances binding to hydrophobic pockets (e.g., acps-pptase in antimicrobial studies) .
- Metabolic Stability : Compare analogs (e.g., 4-fluorobenzamide derivatives) to demonstrate reduced oxidative metabolism .
How to optimize reaction conditions for scale-up without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
